molecular formula C19H16F3N5O6 B2739245 3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1421452-38-1

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2739245
CAS No.: 1421452-38-1
M. Wt: 467.361
InChI Key: KLFCUOLUBLQJQH-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C19H16F3N5O6 and its molecular weight is 467.361. The purity is usually 95%.
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Biological Activity

3-(Pyrazin-2-yl)-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. The unique structural features of this compound, including the oxadiazole ring and the trifluoromethoxy group, contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N5O6 with a molecular weight of approximately 467.361 g/mol. Its structure can be characterized by the presence of:

  • Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer effects.
  • Trifluoromethoxy Group : Enhances pharmacological properties and solubility.

Antimicrobial Activity

The oxadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit a broad spectrum of activity against bacteria, fungi, and viruses. For instance:

  • Antitubercular Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit Mycobacterium tuberculosis. A notable study highlighted compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .

Anticancer Activity

Research on similar pyrazine derivatives has shown promising anticancer effects. For example:

  • Cell Proliferation Inhibition : A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxicity in various cancer cell lines (Jurkat, HeLa, MCF-7), with an IC50 value of 4.64 µM for Jurkat cells . This suggests that the trifluoromethoxy modification may enhance anticancer activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Molecular Docking Studies : Computational studies indicate strong binding affinities to target proteins involved in disease pathways, such as matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Case Study 1: Antimycobacterial Activity

A series of novel substituted-N-(6-(4-(pyrazin-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, several exhibited significant activity with IC50 values comparable to established antitubercular agents.

Case Study 2: Anticancer Potential

In a study exploring the anticancer effects of BPU, researchers found that it not only inhibited cell proliferation but also affected cell cycle progression significantly. The compound was shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
3-Methyl-5-(1-(2-(trifluoromethoxy)benzyl)azetidin-3-yl)-1,2,4-oxadiazoleContains methyl group instead of pyrazineEnhanced solubility
5-Benzyl-1,3,4-oxadiazolLacks azetidine ringKnown for strong antimicrobial activity
5-Trifluoromethyl derivativesIncorporates trifluoromethyl groupsImproved bioactivity and stability

Properties

IUPAC Name

oxalic acid;3-pyrazin-2-yl-5-[1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O2.C2H2O4/c18-17(19,20)26-14-4-2-1-3-11(14)8-25-9-12(10-25)16-23-15(24-27-16)13-7-21-5-6-22-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFCUOLUBLQJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2OC(F)(F)F)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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